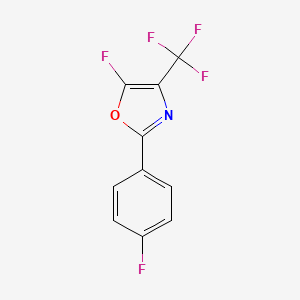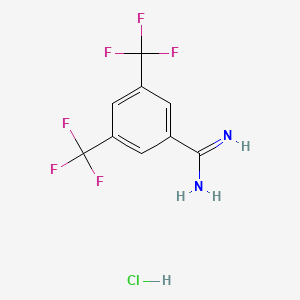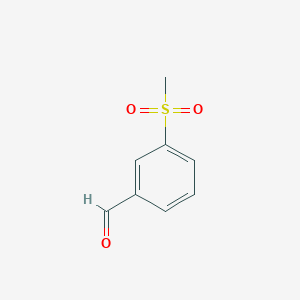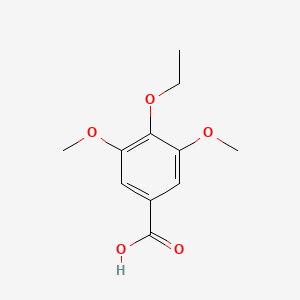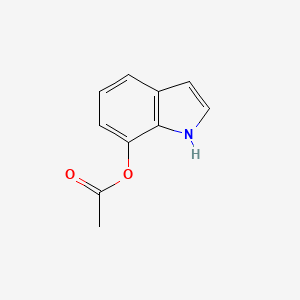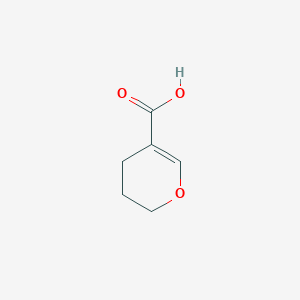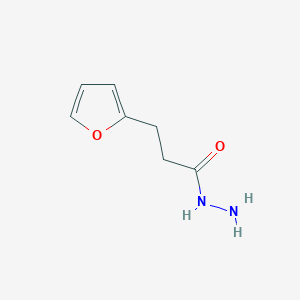
6-フルオロ-3-(ピペリジン-4-イル)-1H-インドール
概要
説明
6-Fluoro-3-(piperidin-4-yl)-1H-indole is a fluorinated indole derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorine atom at the 6th position of the indole ring and a piperidinyl group at the 3rd position, which contribute to its distinctive properties.
科学的研究の応用
6-Fluoro-3-(piperidin-4-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
It is known that similar compounds, such as 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole, are involved in the synthesis of atypical antipsychotics . These drugs typically target dopamine D2 and serotonin 5-HT2A receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (potentially dopamine d2 and serotonin 5-ht2a receptors) to modulate neurotransmitter activity .
Biochemical Pathways
Related compounds are known to influence the dopaminergic and serotonergic pathways , which play crucial roles in mood regulation, reward, and cognition.
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy .
Result of Action
Related compounds are known to have antimicrobial and potential antipsychotic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(piperidin-4-yl)-1H-indole typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific conditions. The process may include halogen derivatives to facilitate the formation of the desired product. The synthetic route is designed to be efficient, yielding the target compound in relatively short reaction times with yields ranging from 55% to 92% .
Industrial Production Methods
For industrial-scale production, the synthesis of 6-fluoro-3-(piperidin-4-yl)-1H-indole can be optimized by employing large-scale reactors and continuous flow systems. These methods ensure consistent quality and high yields, making the compound suitable for commercial applications.
化学反応の分析
Types of Reactions
6-Fluoro-3-(piperidin-4-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom and piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
類似化合物との比較
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound shares a similar structure but features a benzoxazole ring instead of an indole ring.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole: Another related compound with a benzisoxazole ring, known for its use in antipsychotic drugs.
Uniqueness
6-Fluoro-3-(piperidin-4-yl)-1H-indole is unique due to its indole ring structure, which imparts distinct chemical and biological properties compared to its benzoxazole and benzisoxazole counterparts. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
特性
IUPAC Name |
6-fluoro-3-piperidin-4-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEIHOLJEZRVCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455072 | |
| Record name | 6-fluoro-3-(piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76315-55-4 | |
| Record name | 6-fluoro-3-(piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-3-(piperidin-4-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



